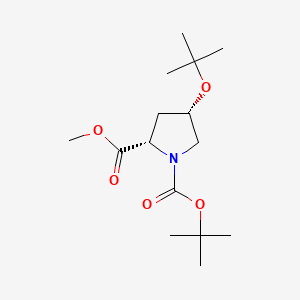
O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4. It is primarily used in scientific research and is known for its unique structural properties. This compound is often utilized in the synthesis of various biochemical reagents and has applications in multiple fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl and methyl groups with a pyrrolidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes.
化学反応の分析
Types of Reactions
O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic applications.
類似化合物との比較
Similar Compounds
- O1-tert-butyl O2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate
- O1-tert-butyl O2-methyl (2S,4S)-4-methylsulfanylpyrrolidine-1,2-dicarboxylate
Uniqueness
O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate is unique due to its specific tert-butyl and methyl substitutions on the pyrrolidine ring. These substitutions confer distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C15H27NO5 |
|---|---|
分子量 |
301.38 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H27NO5/c1-14(2,3)20-10-8-11(12(17)19-7)16(9-10)13(18)21-15(4,5)6/h10-11H,8-9H2,1-7H3/t10-,11-/m0/s1 |
InChIキー |
GUXOXQWXGHZOSN-QWRGUYRKSA-N |
異性体SMILES |
CC(C)(C)O[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC |
正規SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















